4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid
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Overview
Description
“4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid” is a chemical compound with the CAS Number: 1845695-98-8 . It has a molecular weight of 304.15 . The IUPAC name for this compound is 4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6F6O4/c11-8(20-10(14,15)16)9(12,13)19-6-3-1-5(2-4-6)7(17)18/h1-4,8H,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
- Organic Synthesis and Intermediates Compounds with similar structures have been utilized in organic synthesis, serving as intermediates in the synthesis of complex molecules. Their unique reactive sites can be leveraged for building molecular frameworks, particularly in pharmaceuticals and agrochemicals.
- Researchers explore the use of this compound as a building block for designing novel agrochemicals and pharmaceuticals. Its trifluoromethoxy and benzonitrile moieties contribute to its potential bioactivity and stability .
- An improved and practical route has been reported for accessing 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline , a key intermediate in the synthesis of hexaflumuron. Hexaflumuron is an insect growth regulator used in pest control .
Agrochemicals and Pharmaceuticals
Hexaflumuron Synthesis
Trifluoromethylpyridines
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid are currently unknown . This compound is a research chemical and is used as a reference standard for pharmaceutical testing .
Mode of Action
It is known that benzoic acid derivatives can interact with various biological targets, such as enzymes and receptors, and can influence their activity .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a variety of biochemical processes, including the inhibition of enzyme activity and the modulation of receptor signaling .
Action Environment
Factors such as ph, temperature, and the presence of other chemicals can potentially influence the action of this compound .
properties
IUPAC Name |
4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O4/c11-8(20-10(14,15)16)9(12,13)19-6-3-1-5(2-4-6)7(17)18/h1-4,8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHWGTRXNJVLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(C(OC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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